molecular formula C6H4ClFN2O2 B8208135 2-Chloro-5-fluoro-3-nitroaniline

2-Chloro-5-fluoro-3-nitroaniline

Cat. No.: B8208135
M. Wt: 190.56 g/mol
InChI Key: VVUOXLJWVADFHM-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-nitroaniline is an organic compound with the molecular formula C6H4ClFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-nitroaniline typically involves a multi-step process. One common method is the nitration of 2-chloro-5-fluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: 2-Chloro-5-fluoro-3-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-nitroaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-3-nitroaniline is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and selectivity in various reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-chloro-5-fluoro-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUOXLJWVADFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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